4-(benzylsulfanyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a methoxyphenyl group attached to a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the methoxy group .
Scientific Research Applications
4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-4-(4-METHOXYPHENOXY)THIENO[3,2-D]PYRIMIDINE: Shares structural similarities but differs in the core structure.
4-METHOXYPHENYLACETIC ACID: Contains the methoxyphenyl group but lacks the cyclopenta[d]pyrimidine core.
Uniqueness
4-(BENZYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and the cyclopenta[d]pyrimidine core
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-25-17-12-10-16(11-13-17)23-19-9-5-8-18(19)20(22-21(23)24)26-14-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI Key |
KYVLREDGTMKHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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